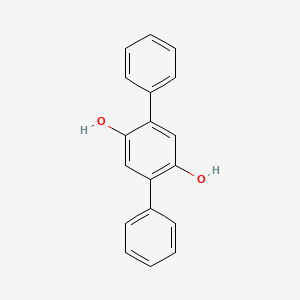

2,5-Diphenylhydroquinone

概要

説明

2,5-Diphenylhydroquinone is a phenolic compound with the chemical formula C₁₈H₁₄O₂. It is known for its hydrophobic properties and its ability to act as a nucleophile, making it useful in various chemical applications. This compound is often used as a binder in the preparation of paints, varnishes, and printing inks due to its effective binding properties .

準備方法

2,5-Diphenylhydroquinone can be synthesized through several methods. One common method involves the reaction of hydroquinone with a benzenediazonium compound in the presence of water, while maintaining the pH between 3 and 9 . Another method includes the use of mechanochemical and solid-state melt reactions, which are efficient for the preparation of hydrazones and quinazolines .

化学反応の分析

Reaction Mechanism

The reaction proceeds via electrophilic substitution, where the quinone's carbonyl groups activate the aromatic ring for nucleophilic attack by cinnamic acid derivatives. The phenyl groups from the cinnamic acid derivatives are introduced at the 2- and 5-positions of the quinone core, yielding the diphenylated hydroquinone .

Key Reaction Data

| Reactants | Catalyst | Conditions | Product |

|--------------------|------------|------------------|-------------------------------|

| p-Benzoquinone | AlCl₃ | Not specified | 2,5-Diphenylhydroquinone |

| Cinnamic acid derivatives | AlCl₃ | Not specified | |

Dimerization and Coupling Reactions

This compound undergoes catalytic dimerization in the presence of BCl₃ and AlCl₃ , forming a symmetric product with a 35% yield . This reaction highlights the compound's reactivity under Lewis acidic conditions, likely involving coordination of the catalyst to the hydroquinone’s hydroxyl groups to facilitate coupling.

Structural Implications

The product is described as a symmetrical compound , suggesting intermolecular coupling at specific positions. While the exact structure is not detailed in the sources, the reaction underscores the compound’s propensity for self-assembly or cross-linking under catalytic conditions .

Inclusion Complex Formation

This compound forms inclusion complexes with guest molecules such as dibenzylideneacetone . These complexes are stabilized by van der Waals interactions and hydrogen bonding, as evidenced by crystallographic studies .

Structural Features

The inclusion complexes exhibit ordered crystal lattices, with the hydroquinone acting as a host molecule. The quinone’s planar structure and hydroxyl groups enable interactions with aromatic guests, leading to supramolecular assemblies .

Nucleophilic Substitution Reactions

While not directly studied for this compound, analogous 2,5-dihydroxy- -benzoquinone reacts with nucleophiles via two competing mechanisms:

-

Ipso-substitution at the hydroxyl-bearing carbons.

For this compound, steric hindrance from the phenyl groups may favor ipso-substitution over addition/elimination, though experimental confirmation is required.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2,5-diphenylhydroquinone derivatives in the field of cancer treatment. A notable study synthesized dimers from this compound and evaluated their antiproliferative effects on human cancer cell lines. The results indicated that certain dimers exhibited significant antiproliferative activity, with IC50 values as low as 0.46 μM against U251 glioma cells, outperforming traditional chemotherapy agents like cisplatin . The dimerization strategy employed not only enhances biological activity but also provides a platform for developing targeted therapies.

Mechanism of Action

The mechanism behind the anticancer effects of hydroquinone derivatives is believed to involve the inhibition of DNA and RNA synthesis in melanocytes, leading to reduced pigmentation and potential cytotoxic effects on cancer cells . This disruption of cellular metabolism is crucial for understanding how these compounds can be utilized in therapeutic contexts.

Polymer Science

Synthesis of Polymeric Materials

this compound is also used as a monomer in the synthesis of poly-amine-quinone polymers. These polymers are created through oxidative polymerization processes, which enhance their metal-binding capabilities. This characteristic makes them suitable for applications in environmental remediation and catalysis . The ability to tailor the properties of these polymers by varying the substituents on the hydroquinone moiety allows for a wide range of functional materials to be developed.

Liquid Crystalline Polymers

In another application, this compound has been incorporated into liquid crystalline polymers. These materials exhibit unique optical properties and are being explored for use in electronic devices and displays due to their ability to change orientation under external stimuli . The synthesis process involves careful control of reaction conditions to achieve the desired mesophase characteristics.

Photostability and Antioxidant Properties

Stabilizers in Formulations

The antioxidant properties of this compound make it a candidate for use as a stabilizer in cosmetic formulations. Its ability to scavenge free radicals helps protect skin from oxidative stress caused by environmental factors . This application is particularly relevant in products aimed at reducing hyperpigmentation and improving skin health.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Monteiro et al. (2023) | Anticancer Activity | Demonstrated significant reduction in MASI scores with hydroquinone treatments compared to control groups |

| Furutachi et al. (2021) | Polymer Synthesis | Developed poly-amine-quinone polymers with enhanced metal-binding properties |

| Gandhi et al. (2015) | Dermatological Effects | Reported cases of exogenous ochronosis linked to prolonged use of hydroquinone formulations |

These case studies illustrate the diverse applications of this compound across various domains, highlighting its significance in both therapeutic and industrial contexts.

作用機序

The mechanism of action of 2,5-Diphenylhydroquinone involves its ability to act as a nucleophile, binding with other molecules through hydrogen bonds . This compound can also undergo redox reactions, where it can be oxidized or reduced depending on the reaction conditions . These properties make it a versatile compound in various chemical and biological applications.

類似化合物との比較

2,5-Diphenylhydroquinone can be compared with other similar compounds such as 2,5-diphenyl-1,4-benzoquinone and 2,5-di-tert-butylhydroquinone. While 2,5-diphenyl-1,4-benzoquinone is known for its redox activity and use as an anticoagulant , 2,5-di-tert-butylhydroquinone is used as a regulator of muscle performance by acting on calcium ATPase . The unique hydrophobic and nucleophilic properties of this compound make it distinct from these similar compounds.

生物活性

2,5-Diphenylhydroquinone (DPHQ) is a compound with significant biological activity, particularly in the fields of antioxidant research and dermatological applications. This article reviews the biological effects of DPHQ based on various studies, highlighting its antioxidant properties, potential therapeutic uses, and safety profile.

Chemical Structure and Properties

DPHQ is a derivative of hydroquinone characterized by two phenyl groups attached to the 2 and 5 positions of the hydroquinone structure. This modification enhances its stability and biological activity compared to simpler hydroquinones.

Antioxidant Activity

Mechanism of Action:

DPHQ exhibits potent antioxidant activity, which is crucial for its protective effects against oxidative stress. It has been shown to scavenge free radicals effectively, thereby preventing cellular damage.

- Radical Scavenging: DPHQ demonstrates a high capacity to neutralize reactive oxygen species (ROS), as evidenced by various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests. Studies indicate that DPHQ can significantly reduce lipid peroxidation in biological membranes .

- IC50 Values: The IC50 values for DPHQ in inhibiting lipid peroxidation have been reported to be in the range of 2.22 to 1.65 µM, indicating strong efficacy compared to other antioxidants .

Dermatological Applications

Skin Lightening Agent:

DPHQ is utilized in topical formulations for skin lightening due to its ability to inhibit melanin production. Clinical studies have demonstrated that creams containing DPHQ can effectively reduce hyperpigmentation with minimal side effects when used at concentrations of 2-5% .

- Clinical Studies: In a comparative study involving various skin treatments, DPHQ showed a significant decrease in Modified Melasma Area and Severity Index (MASI) scores over a 12-week period compared to untreated areas .

Safety Profile:

While effective, DPHQ's safety has been a topic of discussion. Reports indicate that prolonged use can lead to skin irritation or contact dermatitis in some individuals . However, when used judiciously under dermatological supervision, it remains a popular choice for treating hyperpigmentation.

Case Studies and Research Findings

Several studies have explored the biological effects of DPHQ:

- Antimicrobial Activity: Research has indicated that DPHQ exhibits antimicrobial properties with minimum inhibitory concentrations (MICs) ranging from 18.9 to 28.6 µg/mL against various pathogens . This suggests potential applications in formulating antimicrobial agents.

- Inflammatory Response Modulation: DPHQ has been shown to modulate inflammatory responses by inhibiting nitric oxide (NO) production in macrophages. This action may contribute to its protective effects against inflammation-related skin conditions .

Data Summary Table

| Study | Focus | Findings |

|---|---|---|

| Monteiro et al. | Skin Lightening | DPHQ significantly reduced MASI scores over 12 weeks compared to untreated areas. |

| Owolabi et al. | Skin Barrier Disruption | Higher concentrations of DPHQ caused greater disruption of the stratum corneum in treated areas. |

| Antimicrobial Study | Antimicrobial Activity | MIC values for DPHQ ranged from 18.9 to 28.6 µg/mL against tested pathogens. |

特性

IUPAC Name |

2,5-diphenylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c19-17-12-16(14-9-5-2-6-10-14)18(20)11-15(17)13-7-3-1-4-8-13/h1-12,19-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVCBZSERKSMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063865 | |

| Record name | [1,1':4',1''-Terphenyl]-2',5'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5422-91-3 | |

| Record name | [1,1′:4′,1′′-Terphenyl]-2′,5′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5422-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Terphenyl-2',5'-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diphenylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1':4',1''-Terphenyl]-2',5'-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1':4',1''-Terphenyl]-2',5'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TERPHENYL-2',5'-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFJ7GO22AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。